molecular formula C15H13N3O3 B3305972 (1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol CAS No. 92555-02-7

(1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol

Cat. No.: B3305972
CAS No.: 92555-02-7
M. Wt: 283.28 g/mol
InChI Key: AIFMIOUEZIFEAH-UHFFFAOYSA-N
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Description

Overview of the Benzimidazole (B57391) Heterocyclic System

The fundamental structure of benzimidazole consists of a six-membered benzene (B151609) ring fused to a five-membered imidazole (B134444) ring. orientjchem.org This fusion creates an aromatic bicyclic system with two nitrogen atoms. wikipedia.org The unique structure of the benzimidazole ring system, with its electron-rich characteristics, allows it to interact readily with a variety of biological targets. researchgate.net The presence of both an acidic N-H proton and a basic imine nitrogen atom gives the molecule amphoteric properties, allowing it to form salts and participate in various chemical reactions. nih.govlongdom.org This dual nature, combined with the stability of the aromatic system, makes benzimidazole a versatile building block in organic synthesis. uomustansiriyah.edu.iqresearchgate.net

Historical Context and Evolution of Benzimidazole Research

The history of benzimidazole chemistry dates back to 1872, when it was first synthesized by Hobrecker through the reduction of 2-nitro-4-methylacetanilide. orientjchem.orgscholarsresearchlibrary.com A significant milestone in benzimidazole research was the discovery that a 5,6-dimethylbenzimidazole (B1208971) unit is an essential component of vitamin B12, where it acts as an axial ligand to the central cobalt atom. researchgate.net This finding spurred considerable interest in the biological significance of the benzimidazole scaffold. The first major therapeutic application came with the development of thiabendazole (B1682256) in the early 1960s as a potent anthelmintic agent. ijarsct.co.in Since then, research has expanded exponentially, leading to the development of numerous benzimidazole-based drugs for a wide range of therapeutic areas. ijarsct.co.in Modern synthetic research focuses on developing more efficient, selective, and environmentally friendly methods for creating complex benzimidazole derivatives. researchgate.netmdpi.com

YearKey DevelopmentSignificance
1872 First synthesis of a benzimidazole compound by Hobrecker. orientjchem.orgscholarsresearchlibrary.comMarks the beginning of benzimidazole chemistry.
1944 Woolley proposes the purine-like structure of benzimidazoles. ijarsct.co.inSuggests potential for biological activity due to structural similarity to nucleobases.
~1950s Discovery of 5,6-dimethylbenzimidazole in Vitamin B12. researchgate.netConfirms the natural occurrence and biological importance of the benzimidazole scaffold.
~1960s Development of Thiabendazole. ijarsct.co.inFirst major therapeutic application as an anthelmintic drug, opening the door for drug discovery.
1990s-Present Expansion into diverse therapeutic areas.Development of proton pump inhibitors (Omeprazole), antihistamines (Astemizole), and antihypertensives (Candesartan). ctppc.orgnih.gov

Structural Diversity and Chemical Versatility of Benzimidazole Derivatives

The chemical versatility of the benzimidazole core is one of its most significant attributes. ijpsjournal.com The scaffold allows for substitutions at multiple positions, primarily at the N-1, C-2, and C-5/C-6 positions of the ring system. researchgate.net This structural flexibility enables chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with specific biological targets. ijprs.com

N-1 Position: Alkylation or arylation at this position can significantly impact the compound's solubility, metabolic stability, and binding orientation within a receptor. nih.gov

C-2 Position: This is the most common site for substitution. Introducing various groups, from simple alkyl chains to complex aromatic and heterocyclic systems, has led to derivatives with a vast range of pharmacological activities. longdom.orgctppc.org

C-5/C-6 Positions: Modification of the benzene portion of the molecule, often with electron-donating or electron-withdrawing groups, can modulate the electronic properties of the entire ring system, influencing its reactivity and biological function. researchgate.net

This versatility has led to the development of a multitude of successful drugs, including anthelmintics (albendazole, mebendazole), proton pump inhibitors (omeprazole), antihistamines (bilastine), and angiotensin II receptor blockers (candesartan). wikipedia.orgnih.gov

Rationale for Investigating Substituted Benzimidazoles, with Emphasis on (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol

The investigation into specifically substituted benzimidazoles like this compound is driven by a rational, structure-based design approach aimed at discovering novel compounds with enhanced or specific activities. nih.gov Each substituent is chosen to impart particular properties to the core benzimidazole scaffold.

5-Nitro Group: The introduction of a nitro group, a strong electron-withdrawing substituent, is a common strategy in medicinal chemistry. researchgate.net This group can significantly alter the electronic profile of the molecule and is a key feature in many compounds with antimicrobial and anticancer properties. nih.govscholarsresearchlibrary.comnih.gov

1-Benzyl Group: The benzyl (B1604629) group attached to the N-1 position is a lipophilic moiety that can enhance the molecule's ability to cross cellular membranes. nih.gov This substitution can also introduce specific steric interactions that may improve binding affinity to target proteins. nih.gov

2-Methanol Group: The hydroxymethyl (-CH₂OH) group at the C-2 position serves as a versatile chemical handle. scholarsresearchlibrary.com It can act as a hydrogen bond donor, potentially improving interactions with biological receptors. Furthermore, it provides a reactive site for further chemical modification, allowing for the synthesis of esters, ethers, or other derivatives to explore structure-activity relationships (SAR). scholarsresearchlibrary.com

The combination of these three specific groups on the benzimidazole scaffold creates a unique molecule with a distinct set of physicochemical properties, making it a compelling candidate for investigation in various fields of chemical and biological research. umich.edu

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into a novel compound such as this compound typically follows a structured and multi-faceted approach. The primary objectives are to fully characterize the molecule and to explore its potential applications.

The scope of such research generally includes:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce the compound. This often involves exploring different catalysts, solvent systems, and reaction conditions to maximize yield and purity. mdpi.com

Structural Elucidation: Unambiguously confirming the chemical structure using a suite of analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to determine connectivity and functional groups.

Physicochemical Characterization: Determining key physical and chemical properties such as melting point, solubility, and stability.

Exploration of Chemical Reactivity: Investigating the reactivity of the functional groups, particularly the methanol (B129727) group, to synthesize a library of related derivatives for further study. nih.gov

Initial Biological or Material Screening: Evaluating the compound for potential biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) or for applications in materials science (e.g., as a ligand for metal complexes, a component in polymers). uomustansiriyah.edu.iq

Computational Studies: Employing molecular modeling and docking studies to predict potential biological targets and to understand the structural basis for any observed activity, thereby guiding future derivatization efforts. scholarsresearchlibrary.com

The overarching goal is to contribute new knowledge to the field of heterocyclic chemistry and to identify new lead compounds for potential therapeutic or industrial applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-5-nitrobenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-10-15-16-13-8-12(18(20)21)6-7-14(13)17(15)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMIOUEZIFEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Nitro 1h Benzimidazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon signals of (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 5-nitrobenzimidazole (B188599) core, the N1-benzyl substituent, and the C2-methanol group. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons on the benzimidazole (B57391) ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzimidazoles.

The proton at the C4 position, being ortho to the nitro group, is expected to be the most deshielded among the benzimidazole protons, appearing as a doublet. The H6 proton, positioned between the nitro group and the imidazole (B134444) nitrogen, would likely appear as a doublet of doublets. The H7 proton is anticipated to resonate as a doublet.

The N-benzyl group gives rise to two characteristic signals: a sharp singlet for the two benzylic methylene (B1212753) protons (-CH₂-Ph) and a multiplet in the aromatic region corresponding to the five protons of the phenyl ring. The C2-methanol group is expected to produce a singlet for its methylene protons (-CH₂-OH) and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent, concentration, and temperature. The hydroxyl proton signal would disappear upon the addition of D₂O due to proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H4 (Benzimidazole)~8.5 - 8.7Doublet (d)J ≈ 2.0 - 2.5
H6 (Benzimidazole)~8.1 - 8.3Doublet of Doublets (dd)J ≈ 9.0, 2.5
H7 (Benzimidazole)~7.7 - 7.9Doublet (d)J ≈ 9.0
Phenyl (Benzyl)~7.2 - 7.4Multiplet (m)-
N-CH₂ (Benzylic)~5.6 - 5.8Singlet (s)-
C-CH₂ (Methanol)~4.8 - 5.0Singlet (s)-
OH (Methanol)Variable (e.g., ~5.4 - 5.6)Broad Singlet (br s)-

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum is expected to show 13 distinct signals, corresponding to the carbon atoms of the benzimidazole ring system and the benzyl (B1604629) substituent, in addition to the methanol (B129727) carbon.

The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the methanol group, is predicted to resonate at a significantly downfield position. The carbons of the benzene (B151609) ring within the benzimidazole moiety are influenced by the nitro group; C5, directly attached to the nitro group, will be significantly deshielded, while adjacent carbons may experience a slight shielding effect. The quaternary carbons (C3a and C7a) will also have characteristic chemical shifts. For the N-benzyl group, the benzylic methylene carbon (-CH₂) will appear in the aliphatic region, while the phenyl carbons will be observed in the aromatic region, with the ipso-carbon appearing at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Benzimidazole)~152 - 155
C3a (Benzimidazole)~143 - 145
C4 (Benzimidazole)~118 - 120
C5 (Benzimidazole)~141 - 143
C6 (Benzimidazole)~115 - 117
C7 (Benzimidazole)~110 - 112
C7a (Benzimidazole)~137 - 139
C-ipso (Benzyl)~135 - 137
C-ortho (Benzyl)~127 - 129
C-meta (Benzyl)~129 - 130
C-para (Benzyl)~128 - 129
N-CH₂ (Benzylic)~48 - 50
C-CH₂OH (Methanol)~55 - 58

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally confirm the structural assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between H6 and H7, and between H6 and H4 on the benzimidazole ring, confirming their relative positions. Correlations among the ortho, meta, and para protons of the benzyl group's phenyl ring would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, such as linking the benzylic -CH₂- proton signal to the benzylic carbon signal and the aromatic C-H proton signals to their respective carbon signals.

From the benzylic methylene protons (N-CH₂) to the benzimidazole carbons C2 and C7a, confirming the attachment of the benzyl group to the N1 position.

From the methanol methylene protons (-CH₂OH) to the benzimidazole carbon C2, confirming the position of the methanol substituent.

From the H4 proton to C5 and C7a, and from the H7 proton to C5 and C3a, which would solidify the assignments of the benzimidazole ring structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

A prominent broad absorption band is expected in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of the nitro group (-NO₂) is confirmed by two strong and distinct absorption bands: an asymmetric stretching vibration typically found around 1550-1520 cm⁻¹ and a symmetric stretching vibration near 1360-1340 cm⁻¹. Aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methylene groups appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused benzimidazole and benzyl rings give rise to several absorptions in the 1620-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol (-OH)3400 - 3300Strong, Broad
C-H Stretch (Aromatic)Benzimidazole, Benzyl3100 - 3000Medium
C-H Stretch (Aliphatic)Methylene (-CH₂-)2980 - 2850Medium
C=N / C=C StretchImidazole / Aromatic Rings1620 - 1450Medium-Strong
N-O Asymmetric StretchNitro (-NO₂)1550 - 1520Strong
N-O Symmetric StretchNitro (-NO₂)1360 - 1340Strong
C-O StretchPrimary Alcohol~1050Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound (C₁₅H₁₃N₃O₃), the molecular weight is 283.28 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 284.

The fragmentation pattern provides valuable structural information. A primary and highly characteristic fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Other significant fragmentation pathways could include the loss of the methanol group (-CH₂OH, 31 Da) or the nitro group (-NO₂, 46 Da).

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted IonFragment Lost
284[M+H]⁺-
253[M - CH₂OH + H]⁺CH₂OH
193[M - C₇H₇ + H]⁺C₇H₇ (Benzyl)
91[C₇H₇]⁺C₈H₆N₃O₃ (Benzimidazole core)

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. Based on crystallographic studies of analogous benzimidazole derivatives, a detailed molecular architecture for this compound can be predicted. researchgate.netresearchgate.net

The core benzimidazole ring system is expected to be nearly planar. researchgate.net The benzyl group, attached at the N1 position, is likely to be oriented almost perpendicular to the plane of the benzimidazole ring, with a dihedral angle of approximately 85-90°. researchgate.net This conformation minimizes steric hindrance between the benzyl group and the benzimidazole core.

Elemental Composition Analysis

The elemental composition of this compound has been determined through theoretical calculations based on its molecular formula, C₁₅H₁₃N₃O₃. These calculations provide the expected percentage of each element—carbon (C), hydrogen (H), and nitrogen (N)—in a pure sample of the compound. This theoretical data is a fundamental characteristic of the molecule and serves as a crucial benchmark for verifying the purity and identity of synthesized samples through experimental analysis.

The molecular formula C₁₅H₁₃N₃O₃ indicates that each molecule of the compound is constituted of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. Based on the atomic masses of these elements, the calculated elemental composition provides a precise theoretical percentage for carbon, hydrogen, and nitrogen.

While experimental data for the target compound is not available in the cited literature, a study on the constitutional isomer, 2-Benzyl-1-(2-hydroxyethyl)-5-nitrobenzimidazole (also with the molecular formula C₁₅H₁₃N₃O₃), provides a practical example of typical elemental analysis findings. For this isomer, the experimentally determined values for C, H, and N were found to be in close agreement with the theoretical calculations, validating its synthesis and purity. mdma.ch

The comparison between the calculated and experimentally found values is a standard procedure in chemical synthesis to confirm that the desired product has been obtained. The data is typically presented in a tabular format for clarity.

Below is a table summarizing the calculated elemental composition for this compound and the comparative experimental findings for its isomer, 2-Benzyl-1-(2-hydroxyethyl)-5-nitrobenzimidazole. mdma.ch

ElementCalculated (%) for C₁₅H₁₃N₃O₃Found (%) for Isomer mdma.ch
Carbon (C)60.6064.5
Hydrogen (H)4.415.0
Nitrogen (N)14.1314.0

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 5 Nitro 1h Benzimidazol 2 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is amenable to several transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The hydroxymethyl group of (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation to 1-benzyl-5-nitro-1H-benzimidazole-2-carbaldehyde can be achieved using mild oxidizing agents such as the Dess–Martin periodinane. nih.gov This reagent is known for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.

Conversely, stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. For instance, potassium permanganate (B83412) (KMnO₄) has been successfully employed for the oxidation of similar (1H-benzimidazol-2-yl)methanol derivatives to their corresponding carboxylic acids. nih.govscholarsresearchlibrary.com This transformation provides a direct route to 1-benzyl-5-nitro-1H-benzimidazole-2-carboxylic acid, a valuable intermediate for further derivatization, such as amidation or esterification. Another approach involves a one-pot reductive cyclization of o-nitroanilines with aldehydes, followed by hydrolysis, to yield benzimidazole-5-carboxylic acid derivatives. medcraveonline.com

Table 1: Oxidation Reactions of the Hydroxymethyl Group
ProductReagentReaction Type
1-Benzyl-5-nitro-1H-benzimidazole-2-carbaldehydeDess–Martin periodinaneOxidation to Aldehyde
1-Benzyl-5-nitro-1H-benzimidazole-2-carboxylic acidPotassium permanganate (KMnO₄)Oxidation to Carboxylic Acid

The hydroxyl moiety of the hydroxymethyl group can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification can be accomplished through reaction with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate catalytic conditions. For example, benzimidazole (B57391) analogs can be condensed with benzyl (B1604629) chloroformate to yield ester derivatives. researchgate.net

Etherification of the benzylic alcohol can be achieved through several methods. A chemoselective method for the transformation of benzyl alcohols into their methyl or ethyl ethers has been established using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). researchgate.netorganic-chemistry.org This procedure is particularly useful as it selectively converts benzylic hydroxyls in the presence of other types of hydroxyl groups. researchgate.netorganic-chemistry.org

Table 2: Esterification and Etherification Reactions
Reaction TypeReagentsProduct Type
EsterificationCarboxylic acids, acyl chlorides, acid anhydridesEster
Etherification2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, Alcohol (e.g., Methanol, Ethanol)Ether

The hydroxyl group of the this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the conversion of the alcohol to a halide. For instance, treatment of (1H-benzimidazol-2-yl)methanol derivatives with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-1H-benzimidazole derivatives. scholarsresearchlibrary.com This chlorinated intermediate is a versatile substrate for subsequent nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and cyanides, allowing for the introduction of diverse functional groups at the 2-position.

Transformations of the Nitro Group

The nitro group at the 5-position of the benzimidazole ring is a key functionality for derivatization, primarily through its reduction to an amino group.

The reduction of the 5-nitro group to a 5-amino group is a fundamental transformation in the derivatization of this class of compounds. This reaction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and efficient method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like methanol or ethanol under a hydrogen atmosphere. umich.edugoogle.com This method is generally clean and provides high yields of the corresponding 5-aminobenzimidazole (B183301) derivative.

Alternatively, chemical reducing agents can be employed. For example, sodium dithionite (B78146) (Na₂S₂O₄) is an effective reagent for the reduction of nitro groups in the synthesis of benzimidazole derivatives. medcraveonline.com Another common method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

Table 3: Reduction of the Nitro Group
MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C or Raney-Ni(5-Amino-1-benzyl-1H-benzimidazol-2-yl)methanol
Chemical ReductionSodium dithionite (Na₂S₂O₄)(5-Amino-1-benzyl-1H-benzimidazol-2-yl)methanol
Chemical ReductionTin(II) chloride (SnCl₂), HCl(5-Amino-1-benzyl-1H-benzimidazol-2-yl)methanol

The 5-amino group, obtained from the reduction of the nitro group, is a versatile handle for a wide array of subsequent chemical transformations.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.org These diazonium salts are useful intermediates that can be subsequently converted into a variety of functional groups through Sandmeyer-type reactions or used in azo coupling reactions to form azo dyes. researchgate.net For instance, the diazotization of 5,6-diamino-1H-benzimidazole followed by coupling with β-naphthol has been reported. researchgate.net

Acylation and Amidation: The amino group can readily react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.netrsc.org Similarly, amidation can be achieved by coupling the amino group with carboxylic acids using a suitable coupling agent. researchgate.net These reactions are fundamental in medicinal chemistry for the synthesis of a diverse library of compounds with potentially altered biological activities.

Table 4: Reactions of the Amino Group
Reaction TypeReagentsProduct Type
DiazotizationNaNO₂, strong acid (e.g., HCl)Diazonium salt
AcylationAcyl chlorides, acid anhydridesAmide
AmidationCarboxylic acids, coupling agentsAmide

Reactivity of the Benzyl Substituent

The benzyl group attached at the N-1 position of the benzimidazole ring presents two primary sites for chemical modification: the phenyl ring and the benzylic methylene (B1212753) bridge. Each of these sites exhibits distinct reactivity, allowing for selective functionalization.

Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The benzimidazolyl-methyl group acts as a substituent on this phenyl ring, directing incoming electrophiles to specific positions. While the benzimidazole moiety itself is electron-rich, its attachment to the benzyl group via a nitrogen atom means its directing influence is a combination of inductive and resonance effects.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen source and a Lewis acid catalyst (e.g., Br₂/FeBr₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups, although these reactions may be challenging due to the deactivating nature of the substituent.

The general mechanism involves the attack of the electrophile on the π-electron system of the benzyl ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqbyjus.com

Modifications at the Benzylic Methylene Position

The benzylic methylene bridge (-CH₂-) is a particularly reactive site due to its proximity to both the benzimidazole and phenyl rings. This position can stabilize radical, cationic, and anionic intermediates, making it amenable to a variety of transformations. nih.gov

One of the most significant reactions at this position is oxidation. The benzylic methylene group can be oxidized to a carbonyl group (ketone), transforming the benzyl substituent into a benzoyl group. This conversion is a valuable strategy for introducing a new functional handle and significantly altering the electronic properties of the N-1 substituent. A range of oxidizing agents and catalytic systems can achieve this transformation, including aerobic oxidation methods which are considered environmentally benign. mdpi.comrsc.orgresearchgate.net Metal-catalyzed systems, often employing copper or iron salts in the presence of an oxidant like oxygen or a peroxide, facilitate this reaction through a radical-based mechanism. mdpi.comrsc.org

The general transformation is as follows: this compound → (1-Benzoyl-5-nitro-1H-benzimidazol-2-yl)methanol

Below is a table summarizing representative conditions for the oxidation of benzylic methylene groups in related N-benzyl heterocyclic systems.

Substrate TypeCatalyst/ReagentOxidantSolventTemperature (°C)Yield (%)
N-Benzyl HeterocycleFe(NO₃)₃ / NHSIO₂ (air)Acetonitrile80High
AlkylareneCuCl₂·2H₂O / BQCTBHP (aq)-10056-100
N-(Arylsulfonyl)benzylamineK₂S₂O₈-DCE80~89

Reactions of the Benzimidazole Heterocycle

The benzimidazole core is a robust heterocyclic system with distinct reactive sites suitable for further functionalization.

N-Alkylation and N-Acylation Reactions

With the N-1 position already occupied by a benzyl group, further alkylation or acylation occurs at the N-3 position. This reaction leads to the formation of a positively charged 1,3-disubstituted benzimidazolium salt. These quaternary salts are important as precursors for N-heterocyclic carbenes (NHCs), as ionic liquids, and as biologically active molecules themselves.

The reaction, known as quaternization, typically proceeds by treating the 1-substituted benzimidazole with an alkylating or acylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates (e.g., dimethyl sulfate). The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile, sometimes in the presence of a base to facilitate the reaction. doaj.org Acylation can be achieved with acyl halides (e.g., acetyl chloride) or anhydrides.

SubstrateReagentBase/ConditionsSolventProduct Type
1-Substituted BenzimidazoleBenzyl BromideK₂CO₃Acetonitrile1,3-Dibenzylbenzimidazolium Bromide
1-Styryl-benzimidazoleBenzyl Chloride-DMF, 80°C1-Styryl-3-benzyl-benzimidazolium Chloride
1-Substituted BenzimidazoleMethyl Iodide--1-Substituted-3-methylbenzimidazolium Iodide

Ring-Opening and Rearrangement Processes

While the benzimidazole ring is generally stable, under certain conditions, particularly after quaternization at the N-3 position, it can undergo ring-opening reactions. The resulting benzimidazolium salts are susceptible to nucleophilic attack at the C-2 position.

For instance, 1,3-disubstituted benzimidazolium salts have been shown to undergo hydrolysis or react with other nucleophiles, leading to the cleavage of the imidazole (B134444) ring. A documented example involves the reaction of 1-alkyl-3-phenylbenzimidazolium salts with silver oxide (Ag₂O) in dichloromethane, which promotes a ring-opening reaction to afford N,N'-disubstituted formamide (B127407) derivatives of o-phenylenediamine (B120857). mdpi.com This transformation provides a synthetic route to access functionalized diamine derivatives from the benzimidazole core.

Rearrangements of the benzimidazole scaffold itself are less common but can be induced under harsh conditions or through specific reaction pathways involving complex precursors, such as the rearrangement of quinoxalinones. rsc.orgenpress-publisher.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the benzimidazole core. Reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination can be applied to halo-substituted benzimidazoles or through direct C-H activation. researchgate.netnih.govmasterorganicchemistry.com

For the this compound scaffold, the positions on the fused benzene (B151609) ring (C-4, C-6, C-7) are primary targets for functionalization. If a halogen atom is present at one of these positions, it can readily participate in cross-coupling. For example, a 6-bromo-1-benzyl-5-nitro-benzimidazole could be coupled with various boronic acids (Suzuki coupling) or alkenes (Heck coupling). The presence of the N-substituent can influence the catalytic activity in these reactions. researchgate.net

Direct C-H activation is an increasingly attractive strategy that avoids the pre-functionalization step of halogenation. Palladium catalysts can selectively activate C-H bonds on the benzimidazole ring, particularly at the C-7 position, followed by coupling with a suitable partner. nih.govnih.gov

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving benzimidazole derivatives.

SubstrateCoupling PartnerPd Catalyst/PrecatalystLigandBaseSolventYield (%)
3-Chloroindazole5-Indole Boronic AcidP2 (SPhos precatalyst)SPhosK₃PO₄Dioxane/H₂O90
Aryl HalidePhenylboronic Acid[Pd(ppy)(phen-dione)]PF₆-K₂CO₃DMFGood-Excellent
1-Bromo-4-nitrobenzeneStyrenePd-NHC-H complexNHCNaOAcDMFHigh

Computational and Theoretical Studies on 1 Benzyl 5 Nitro 1h Benzimidazol 2 Yl Methanol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometries of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters with a favorable balance of accuracy and computational cost. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about their structure and reactivity. arabjchem.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For benzimidazole systems, the core structure is a nearly planar fused bicyclic system. In analogues like 2-aryl-5(or 6)-nitrobenzimidazoles, DFT calculations have shown that the tautomer with the nitro group at the 6-position is slightly more stable than the 5-nitro tautomer. arabjchem.org

Table 1: Representative Calculated Geometrical Parameters for Benzimidazole Analogues from DFT Studies.
ParameterCompound ClassCalculated ValueReference
Benzimidazole Core2-Aryl-nitrobenzimidazolesNearly planar arabjchem.org
Tautomer Stability (6-nitro vs. 5-nitro)2-Phenyl-nitrobenzimidazoleΔE = 0.30 kcal/mol (6-nitro more stable) arabjchem.org
N(1)-C(NCHN) Bond LengthUnsymmetrical benzimidazolium salts~1.38 Å nih.gov
C(2)-N(NCHN) Bond LengthUnsymmetrical benzimidazolium salts~1.33 Å nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In benzimidazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. For 5-nitrobenzimidazole (B188599), the HOMO is typically distributed over the benzimidazole ring, while the LUMO is often localized on the nitro group and the imidazole (B134444) moiety, reflecting the strong electron-withdrawing nature of the nitro substituent. researchgate.net This intramolecular charge transfer character is a common feature in such push-pull systems. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Representative Benzimidazole Analogue.
DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-6.5 to -7.5
LUMO EnergyELUMO-2.0 to -3.0
HOMO-LUMO GapΔE~4.0 to 5.0
Chemical Potentialμ~ -4.5 to -5.5
Chemical Hardnessη~2.0 to 2.5

Note: Values are typical ranges derived from studies on various benzimidazole analogues and can vary based on the specific compound and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, the MEP map would be expected to show a strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them potential sites for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and those on the benzimidazole ring, would exhibit positive potential. The MEP surface provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. tandfonline.comnih.gov

For benzimidazole derivatives, MD simulations are frequently used to assess the stability of a ligand-protein complex obtained from molecular docking studies. tandfonline.comnih.govrsc.org By simulating the complex for tens to hundreds of nanoseconds, researchers can analyze parameters like the Root Mean Square Deviation (RMSD) to evaluate the stability of the binding pose, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and the protein. researchgate.net Such simulations can reveal whether the initial docked conformation is stable or if the ligand explores different binding modes within the active site, providing a more realistic understanding of its interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scirp.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. biolscigroup.us

Numerous QSAR studies have been performed on benzimidazole derivatives to model their antimicrobial, antitubercular, and anticancer activities. nih.govijpsr.com These models typically use a range of descriptors calculated from the molecular structure, which can be classified as:

Electronic: Parameters like dipole moment, HOMO/LUMO energies, and atomic charges.

Steric: Descriptors related to molecular size and shape, such as molecular volume and surface area.

Hydrophobic: Lipophilicity, often represented by the logarithm of the partition coefficient (log P).

Topological: Indices that describe the connectivity of atoms in the molecule.

The resulting QSAR models, often developed using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are validated statistically to ensure their robustness and predictive power. ijpsr.com For nitrobenzimidazole analogues, descriptors related to electronic properties and lipophilicity are often found to be critical for describing their biological activity. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. rsc.orgaip.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

NMR Spectroscopy: DFT can be used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). The calculated ¹H and ¹³C NMR spectra for benzimidazole derivatives generally show good agreement with experimental data, aiding in the assignment of complex signals. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimizations. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be used to assign the various absorption bands in experimental IR and Raman spectra. mdpi.com For 5-nitrobenzimidazole, characteristic vibrational modes include the symmetric and asymmetric stretches of the NO₂ group. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic transitions between molecular orbitals. nih.gov The results provide the absorption wavelength (λmax) and oscillator strength for each transition, which can be compared to the experimental UV-Vis absorption spectrum. For benzimidazole derivatives, the spectra often feature intense π→π* transitions associated with the conjugated aromatic system. nih.gov

The close agreement often found between computed and experimental spectra serves as a powerful validation for the accuracy of the calculated molecular structure and electronic properties. mdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms for the formation of complex organic molecules like this compound is a critical area of research, providing insights that can lead to the optimization of synthetic routes and the discovery of novel analogues. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction pathways, including the identification of transient intermediates and the calculation of activation energies for transition states. While direct computational studies specifically detailing the reaction mechanism for this compound are not extensively available in the public domain, a wealth of research on the computational analysis of the synthesis of benzimidazole derivatives offers a strong foundation for understanding its formation.

The synthesis of the benzimidazole core, the central heterocyclic system in the target molecule, typically involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid. Computational studies on this fundamental reaction have provided significant insights into the plausible mechanistic steps. These studies often focus on identifying the most energetically favorable pathway for the cyclization and subsequent aromatization of the benzimidazole ring.

For instance, in the synthesis of 2-substituted benzimidazoles, DFT calculations can be employed to compare different potential pathways. The reaction of an o-phenylenediamine with an aldehyde can proceed through a concerted or a stepwise mechanism. In a concerted mechanism, the bond formation and proton transfers occur in a single transition state. In a stepwise mechanism, distinct intermediates are formed. By mapping the potential energy surface, computational chemists can identify the transition state structures and their corresponding energies, thereby predicting the most likely reaction pathway.

The introduction of substituents on both the o-phenylenediamine and the aldehyde, such as the nitro group and the benzyl (B1604629) group in the target molecule, can significantly influence the reaction mechanism. The electron-withdrawing nature of the nitro group at the 5-position of the benzimidazole ring would affect the nucleophilicity of the amino groups of the starting 4-nitro-o-phenylenediamine (B140028). Computational studies can quantify this effect by calculating the atomic charges and frontier molecular orbital energies of the reactants. Similarly, the steric and electronic effects of the benzyl group at the 1-position and the methanol (B129727) group at the 2-position can be modeled to understand their role in the reaction kinetics and thermodynamics.

Furthermore, computational approaches can be used to investigate the role of catalysts in the synthesis of benzimidazoles. Many synthetic protocols employ acid or metal catalysts to enhance the reaction rate and yield. DFT calculations can model the interaction of the catalyst with the reactants and intermediates, elucidating how the catalyst lowers the activation energy of the reaction. For example, a catalyst might protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the o-phenylenediamine.

Computational MethodInformation ProvidedRelevance to this compound Synthesis
Density Functional Theory (DFT) - Optimized geometries of reactants, intermediates, and products- Transition state structures and energies- Reaction energy profiles and activation barriers- Predicting the most stable conformations of reactants and products- Identifying the rate-determining step of the reaction- Understanding the electronic effects of the nitro and benzyl groups
Time-Dependent DFT (TD-DFT) - Electronic absorption and emission spectra- Correlating theoretical spectra with experimental data to identify intermediates
Natural Bond Orbital (NBO) Analysis - Atomic charges and orbital interactions- Quantifying the nucleophilicity and electrophilicity of different atomic sites- Understanding the nature of bonding in transition states
Quantum Theory of Atoms in Molecules (QTAIM) - Bond critical points and electron density analysis- Characterizing the strength and nature of chemical bonds throughout the reaction

Mechanistic Investigations of Biological Interactions of Benzimidazole Derivatives Focus on in Vitro and Molecular Level Studies; Exclusion of Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles

Molecular Target Identification and Binding Studies

The biological activity of benzimidazole (B57391) derivatives stems from their ability to interact with a variety of molecular targets, including protein receptors, enzymes, and nucleic acids. The nature and affinity of these interactions are highly dependent on the substitution patterns around the core benzimidazole ring system.

Receptor Binding Affinities and Selectivity Profiles

While specific receptor binding data for (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol is not extensively detailed in the available literature, studies on structurally related 2-benzylbenzimidazoles provide significant insights into potential receptor interactions. A notable example is the class of 2-benzylbenzimidazole 'nitazene' opioids, which are potent agonists of the μ-opioid receptor (MOR). cfsre.org In vitro assays, including β-arrestin 2 recruitment and inhibition of cAMP accumulation, have been used to determine the MOR activation potential of these compounds. cfsre.org

The broader class of benzimidazole derivatives has been shown to interact with other receptors as well. Structure-activity relationship (SAR) studies indicate that substitutions at various positions on the benzimidazole scaffold can lead to interactions with cannabinoid receptors and bradykinin receptors, highlighting the versatility of this heterocyclic system in molecular recognition. nih.govnih.gov The specific affinity and selectivity for these receptors are dictated by the physicochemical properties of the substituents on the benzimidazole ring. nih.govnih.gov

Table 1: Potential Receptor Targets for Benzimidazole Scaffolds

Receptor ClassSpecific ExampleRelevance to Benzimidazole Derivatives
Opioid Receptorsμ-Opioid Receptor (MOR)2-Benzylbenzimidazole 'nitazenes' are potent MOR agonists. cfsre.org
Cannabinoid ReceptorsCB1/CB2Certain benzimidazole derivatives show antagonist activity at cannabinoid receptors. nih.govnih.gov
Bradykinin ReceptorsB1/B2Substituted benzimidazoles have been developed as bradykinin receptor antagonists. nih.govnih.gov

Protein Interaction Mechanisms (e.g., Enzyme Inhibition Kinetics, Allosteric Modulation)

Benzimidazole derivatives are well-documented inhibitors of various enzymes, a key mechanism underlying their therapeutic potential. Their mode of action often involves binding to the active site of an enzyme, thereby preventing the binding of the natural substrate. The structural features of the benzimidazole molecule, such as the planar heterocyclic ring and the potential for hydrogen bonding, facilitate these interactions.

Studies have shown that benzimidazole-containing compounds can inhibit enzymes crucial to inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov The anti-inflammatory effects of these compounds are attributed to their ability to block the production of pro-inflammatory mediators. The specific substitutions on the benzimidazole scaffold are critical for the potency and selectivity of enzyme inhibition. nih.govnih.gov For example, benzimidazoles substituted with anacardic acid at the C2 position have been shown to inhibit COX-2. nih.gov

Nucleic Acid Interactions (e.g., DNA Intercalation, Groove Binding)

The planar aromatic structure of the benzimidazole ring system makes it a suitable candidate for interaction with nucleic acids. researchgate.net Benzimidazole derivatives can bind to DNA through two primary non-covalent modes: intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major groove of the DNA. beilstein-journals.orgnih.gov

Many small molecules with heterocyclic and/or aromatic rings are known to bind to the minor groove of DNA, displacing water molecules and interacting with the edges of the base pairs, typically at A-T rich sites. beilstein-journals.org Molecular modeling studies have confirmed that bisbenzimidazole compounds, which share structural similarities with the benzimidazole core, can dock into the DNA minor groove. beilstein-journals.org These interactions can interfere with vital cellular processes such as DNA replication and transcription, forming the basis for the antimicrobial and anticancer activities observed in many benzimidazole derivatives. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

The biological profile of this compound is defined by the specific contributions of its key structural components. SAR analyses of this compound and its derivatives reveal the critical roles of the N1-benzyl substituent and the C5-nitro group in modulating its interactions with biological targets. nih.govnih.gov

Impact of N1-Benzyl Substitution on Biological Activity

The substitution at the N1 position of the benzimidazole ring is a crucial determinant of biological activity. nih.govnih.govmdpi.com The introduction of a benzyl (B1604629) group at this position, as seen in the title compound, has several significant consequences. The benzyl group is a bulky, lipophilic moiety that can enhance the compound's ability to cross cell membranes and can facilitate hydrophobic interactions with pockets in target proteins.

For instance, in the synthesis of benzimidazole-pyrazole compounds, the introduction of a benzyl group at the N1 position was a key step in creating derivatives with significant in vitro antimicrobial activity. nih.gov Similarly, SAR studies of benzimidazoles as anti-inflammatory agents have highlighted that N-benzyl substitution can be favorable for activity. nih.gov The orientation and interactions of this benzyl group within a receptor's binding site can profoundly influence the compound's affinity and efficacy.

Role of C5-Nitro Group in Modulating Biological Activity

The nitro group at the C5 position of the benzimidazole ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. researchgate.netmdpi.com This feature is often essential for potent biological activity. mdpi.com

In the case of the 2-benzylbenzimidazole 'nitazene' opioids, the presence of the 5-nitro group is considered critical for high potency. Systematic studies have shown that removal of the 5-nitro group from the benzimidazole ring consistently leads to a pronounced decrease in μ-opioid receptor activation. cfsre.org The nitro group's ability to participate in redox reactions is also a key aspect of the mechanism of action for many nitro-containing antimicrobial and antiprotozoal agents. mdpi.com It can undergo intracellular reduction to form a nitro anion radical, which is a crucial step in the cytotoxic effect against microorganisms. mdpi.com Furthermore, studies on 5-nitrophenanthroline derivatives demonstrated that the C5-nitro group was essential for antitubercular activity; its replacement with other electron-withdrawing groups like cyano or chloro resulted in a tenfold reduction in activity. mdpi.com The design of 5-nitro benzimidazole derivatives has also been explored for vasorelaxant activity, indicating the group's importance across different pharmacological classes. scholarsresearchlibrary.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Structural FeatureModificationImpact on Biological ActivityExample Class
N1-SubstitutionAddition of Benzyl GroupEnhances lipophilicity and can increase antimicrobial and anti-inflammatory activity. nih.govnih.govAntimicrobial Benzimidazole-Pyrazoles
Alkyl vs. Phenyl SubstitutionThe nature of the N-substituent impacts antiproliferative activity, with different groups favoring activity against different cell lines. mdpi.comAntiproliferative Benzimidazole Schiff Bases
C5-SubstitutionPresence of Nitro GroupEssential for high potency in certain classes (e.g., opioid agonists); crucial for antimicrobial/antiprotozoal effects. cfsre.orgmdpi.comnih.gov'Nitazene' Opioids, Antiprotozoal Nitrobenzimidazoles
Removal of Nitro GroupLeads to a significant drop in potency for μ-opioid receptor activation. cfsre.org'Desnitazene' Analogues

Influence of C2-Hydroxymethyl Moiety on Molecular Interactions

The substituent at the C2 position of the benzimidazole ring plays a crucial role in the molecule's biological activity. The presence of a hydroxymethyl group at this position can significantly influence its interaction with biological targets. For instance, (S)-2-(α-hydroxyethyl)benzimidazole, a derivative with a hydroxyl group at the chiral center directly attached to the heterocycle, highlights the importance of this functional group in molecular interactions. researchgate.net The physicochemical properties of the benzimidazole nucleus, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind to a variety of biomolecules, including enzymes and nucleic acids. nih.gov The hydroxymethyl group, with its ability to act as both a hydrogen bond donor and acceptor, can further enhance these interactions, contributing to the compound's biological profile.

Conformational and Electronic Effects on Biological Potency

The biological potency of benzimidazole derivatives is intricately linked to their three-dimensional conformation and electronic properties. The nitro group (NO2), being a strong electron-withdrawing group, significantly deactivates the aromatic ring through resonance, altering the molecule's polarity. mdpi.comnih.gov This change in electronic distribution can favor interactions with nucleophilic sites on biological targets like proteins. nih.gov The position of the nitro group is also critical; for example, 5-nitroimidazole derivatives have been found to be significantly less active than their 4-nitroimidazole counterparts in some contexts. mdpi.com

Investigating in vitro Cellular Pathways and Biological Effects (Molecular Mechanisms)

Mechanisms of Cytotoxicity in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

Benzimidazole derivatives have been shown to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov Some derivatives can trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. nih.gov

Cell cycle arrest is another key mechanism of cytotoxicity. Different benzimidazole derivatives can arrest the cell cycle at different phases. For example, some compounds have been observed to cause cell cycle arrest at the G1 and G2 phases, while others induce arrest at the G1 and S phases or the S and G2 phases in various cancer cell lines. mdpi.comnih.gov One study found that a bromo-derivative of benzimidazole induced G2/M cell cycle arrest and apoptotic cell death in several human cancer cell lines. nih.gov This suggests that these compounds can interfere with the normal progression of the cell cycle, ultimately leading to cell death. mdpi.comnih.govnih.gov

Table 1: Investigated Cytotoxic Mechanisms of Benzimidazole Derivatives

Mechanism Description Cell Lines Studied
Apoptosis Induction Triggering programmed cell death through mitochondrial dysfunction and caspase activation. nih.govnih.gov Jurkat, K-562, MOLT-4, HeLa, HCT116, MIA PaCa-2, K562S, K562R nih.govnih.gov

Inhibition of Microbial Growth (Antibacterial, Antifungal, Antiviral Mechanisms)

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. cbijournal.comijpsr.comresearchgate.nettechnion.ac.ilekb.eg The mechanism of action for their antibacterial and antifungal effects is often attributed to their ability to interfere with essential microbial processes. researchgate.net

The general antimicrobial model for nitro compounds suggests that upon reduction, they form toxic intermediates like nitroso and superoxide species. nih.gov These reactive species can then covalently bind to microbial DNA, causing damage and leading to cell death. nih.gov Some benzimidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. acs.orgmdpi.com For instance, certain 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated good inhibition against Gram-positive bacteria. researchgate.net

The antiviral activity of benzimidazole derivatives is also a significant area of research. nih.govresearchgate.netcbijournal.commdpi.com Their structural similarity to naturally occurring nucleotides allows them to interact with viral enzymes and nucleic acids, thereby inhibiting viral replication. researchgate.netnih.gov

Table 2: Antimicrobial Spectrum of Benzimidazole Derivatives

Organism Type Examples of Susceptible Organisms References
Bacteria (Gram-positive) Staphylococcus aureus, Streptococcus faecalis, Bacillus cereus researchgate.netacs.orgmdpi.com
Bacteria (Gram-negative) Escherichia coli, Klebsiella spp. mdpi.com

| Fungi | Candida albicans, Aspergillus niger | acs.org |

Anti-Inflammatory Modulatory Pathways

Benzimidazole derivatives have demonstrated anti-inflammatory properties through the modulation of various inflammatory pathways. nih.govresearchgate.net One of the key mechanisms is the inhibition of pro-inflammatory enzymes and cytokines. researchgate.net

Phospholipases A2 (PLA2s) are crucial in the inflammatory response as they lead to the production of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes. nih.gov Some benzimidazole derivatives have been shown to inhibit secretory phospholipase A2. researchgate.net Additionally, they can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX), enzymes that are also involved in the synthesis of inflammatory mediators. researchgate.net

Furthermore, certain benzimidazole derivatives can suppress the lipopolysaccharide-induced secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. researchgate.net By targeting these key components of the inflammatory cascade, benzimidazole derivatives can exert their anti-inflammatory effects.

Other Explored Molecular Biological Activities (e.g., Antiparasitic, Anthelmintic, DNA targeting)

The biological activities of benzimidazole derivatives extend to antiparasitic and anthelmintic effects. researchgate.netnih.govrsc.org The 2-aminobenzimidazole core is a key feature of the widely used antiparasitic drug albendazole. nih.gov Nitroimidazole derivatives are also important in the treatment of parasitic infections caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov The mode of action of these compounds is often related to their reductive metabolism within the parasite, leading to the generation of toxic radical species. nih.gov Some anthelmintic benzimidazoles, like mebendazole, are thought to target microtubule structures in parasites. researchgate.net

The ability of benzimidazole derivatives to interact with DNA is another important aspect of their biological activity. nih.govnih.gov Their planar structure allows them to intercalate between DNA base pairs or bind to the minor groove. nih.govnih.gov This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic and antimicrobial effects. The specific binding mode can be influenced by the substituents on the benzimidazole ring. nih.gov For example, molecular docking studies have shown that different parts of a nitrobenzimidazole molecule can be responsible for stacking within the DNA structure. nih.gov

Exploration of Potential Applications Beyond Direct Therapeutic Use Exclusion of Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles

Molecular Probes for Biological Research

The inherent structural features of (1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol make it an intriguing candidate for the development of molecular probes. The benzimidazole (B57391) core is a known fluorophore, and its photophysical properties can be modulated by substituents. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher or a modulator of the emission wavelength.

Key Structural Features for Molecular Probe Applications:

FeaturePotential Role
Benzimidazole Core Provides the basic fluorophoric or chromophoric unit.
Nitro Group (NO2) Can act as a quencher for developing "turn-on" fluorescent probes or as a recognition site for specific analytes, such as nitroreductase enzymes.
Hydroxymethyl Group (-CH2OH) Offers a site for further functionalization, allowing for the attachment of targeting moieties or other signaling units.
Benzyl (B1604629) Group Influences the lipophilicity and steric hindrance of the molecule, which can affect its cellular uptake and localization.

Research on related nitrobenzimidazole derivatives has demonstrated their potential as probes for detecting hypoxic conditions in cells, as the nitro group can be selectively reduced under low oxygen tension, leading to a change in the fluorescence signal. While specific studies on this compound are not yet prevalent, the foundational chemistry suggests a promising avenue for the design of novel imaging agents and sensors for biological research.

Ligands for Metal Coordination Chemistry

The benzimidazole moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide array of metal ions through the nitrogen atoms of the imidazole (B134444) ring. The presence of the hydroxymethyl group at the C2 position in this compound introduces an additional coordination site, allowing it to act as a bidentate ligand.

The coordination behavior of benzimidazole derivatives is influenced by the electronic nature of their substituents. The electron-withdrawing nitro group in the target compound would be expected to decrease the electron density on the benzimidazole ring system, thereby affecting the strength of the metal-ligand bond. This modulation of electronic properties can be harnessed to fine-tune the catalytic activity or photophysical properties of the resulting metal complexes.

Potential Coordination Modes and Applications:

Metal IonPotential Coordination GeometryPotential Application of Complex
Transition Metals (e.g., Cu(II), Zn(II), Co(II)) Tetrahedral, Square Planar, OctahedralCatalysis, Magnetic materials, Luminescent materials
Lanthanide Ions (e.g., Eu(III), Tb(III)) Higher coordination numbers (e.g., 8, 9)Luminescent probes, Bioimaging agents
Precious Metals (e.g., Ru(II), Ir(III)) OctahedralPhotoredox catalysis, Bio-orthogonal catalysis

Studies on similar 2-substituted benzimidazoles have shown their ability to form stable complexes with various transition metals, exhibiting interesting magnetic, optical, and catalytic properties. researchgate.net The benzyl and nitro groups would further influence the solubility and stability of such complexes, making this compound a versatile ligand for creating novel coordination compounds with tailored functionalities.

Building Blocks in Material Science and Polymer Chemistry

The reactivity of the hydroxymethyl group and the rigid, aromatic nature of the benzimidazole core make this compound a valuable monomer or building block for the synthesis of advanced materials and polymers. The presence of the nitro group can also be exploited to introduce specific functionalities or to enhance the thermal stability of the resulting materials.

Potential Applications in Materials Science:

High-Performance Polymers: The benzimidazole unit is a key component of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. The hydroxymethyl group of the target compound could be used to incorporate it into polyester (B1180765) or polyurethane backbones, potentially leading to materials with enhanced properties.

Porous Organic Frameworks (POFs): The rigid structure of the molecule could be utilized in the construction of POFs with potential applications in gas storage, separation, and catalysis. The nitro group could serve as a site for post-synthetic modification within the framework.

Organic Electronics: Benzimidazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties conferred by the benzyl and nitro substituents could be advantageous in the design of new organic semiconductors.

Research into benzimidazole-containing polymers has highlighted their potential in various applications, from high-temperature membranes to materials for gas separation. acs.orgrsc.org The incorporation of this compound into such systems could offer a route to novel materials with tailored properties.

Organic Catalysis and Ligand Design

The structural and electronic features of this compound also suggest its potential use in the field of organic catalysis, either as a catalyst itself or as a ligand for a catalytically active metal center.

The imidazole nitrogen atoms can act as basic sites, potentially enabling the molecule to catalyze certain organic reactions. Furthermore, the hydroxymethyl group could participate in hydrogen bonding interactions with substrates, influencing the stereoselectivity of a reaction.

As a ligand, the bidentate coordination ability of the molecule, coupled with the electronic influence of the nitro group, could be used to design catalysts for a variety of organic transformations. For example, chiral versions of this ligand could be synthesized for use in asymmetric catalysis.

Potential Catalytic Applications:

Catalytic RoleType of Reaction
Organocatalyst Acylation reactions, Aldol reactions
Ligand for Metal Catalysis Cross-coupling reactions, Oxidation reactions, Reduction reactions

While direct catalytic applications of this compound have not been extensively reported, the broader field of benzimidazole-based catalysts and ligands is an active area of research. acs.org The unique substitution pattern of this compound provides an interesting platform for the development of new catalytic systems.

Future Research Directions and Unexplored Avenues for 1 Benzyl 5 Nitro 1h Benzimidazol 2 Yl Methanol

Design and Synthesis of Advanced Analogues with Tuned Properties

The core structure of (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol is a versatile template for creating advanced analogues with fine-tuned properties. Future research should systematically explore structure-activity relationships (SAR) by modifying each key substituent. ijpsjournal.com

Modification of the N1-Benzyl Group: The benzyl (B1604629) group can be substituted with various electron-donating or electron-withdrawing groups to modulate lipophilicity and electronic properties, which can influence cell permeability and target binding affinity. Replacing the benzyl group with other aryl, heteroaryl, or alkyl chains could also lead to novel interactions with biological targets.

Alteration of the C5-Nitro Group: The nitro group is a critical pharmacophore, often associated with antimicrobial activity through bioreduction. researchgate.net Future work could involve replacing it with other electron-withdrawing groups like cyano (-CN) or sulfone (-SO₂R) to alter the reduction potential and biological activity. Positional isomers, moving the nitro group to the C4, C6, or C7 positions, could also yield compounds with different biological profiles.

Functionalization of the C2-Methanol Group: The primary alcohol at the C2 position is a key site for derivatization. It can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers to improve pharmacokinetic properties such as solubility and metabolic stability. For instance, creating ester prodrugs could enhance oral bioavailability.

Systematic synthesis and biological evaluation of these new analogues will provide crucial insights into the SAR of this benzimidazole (B57391) class, guiding the design of more potent and selective therapeutic agents. researchgate.net

Multicomponent Reactions and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around this compound, modern synthetic strategies like multicomponent reactions (MCRs) and combinatorial chemistry are essential. tandfonline.com These techniques allow for the rapid generation of large libraries of diverse compounds from simple building blocks in a single step, which is more efficient than traditional multi-step synthesis. organic-chemistry.org

MCRs, such as the Phillips-Ladenburg condensation, can be adapted to a one-pot format using diverse substituted o-phenylenediamines, aldehydes, and other components to quickly build a library of benzimidazole derivatives. acs.orgacs.org For example, a three-component reaction involving a substituted 4-nitro-o-phenylenediamine (B140028), a functionalized benzylamine, and a glyoxylic acid derivative could rapidly produce a variety of analogues.

Furthermore, liquid-phase combinatorial synthesis on soluble polymer supports, like polyethylene (B3416737) glycol (PEG), offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification processes. acs.orgnih.gov This high-throughput approach can accelerate the discovery of lead compounds by enabling the screening of thousands of unique analogues against various biological targets. benthamdirect.com

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the development of novel benzimidazole-based drugs. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new molecules before they are synthesized. infontd.org

Predictive Modeling: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from benzimidazole libraries to predict the efficacy of novel, unsynthesized analogues of this compound. impactfactor.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new benzimidazole derivatives with desired properties. xjtlu.edu.cn These models can explore a vast chemical space to propose novel structures that medicinal chemists might not have conceived, potentially leading to breakthroughs in potency and selectivity. nih.gov

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen millions of compounds against a specific biological target to identify potential hits. frontiersin.org This approach can significantly reduce the time and cost associated with the initial stages of drug discovery.

By leveraging AI and ML, research efforts can be more focused, reducing the reliance on trial-and-error synthesis and increasing the efficiency of the drug development pipeline. researchgate.net

Deeper Elucidation of Biological Mechanisms at the Atomic Level

While many benzimidazole derivatives exhibit broad biological activity, the precise molecular mechanisms of action are often not fully understood. frontiersin.org For nitro-containing compounds like this compound, the biological activity is often dependent on the reduction of the nitro group to reactive intermediates, such as nitroso, nitro radical anion, and hydroxylamine (B1172632) derivatives, which can then interact with biological macromolecules like DNA and proteins. researchgate.net

Future research must focus on elucidating these mechanisms at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of these compounds bound to their biological targets. This structural information is invaluable for understanding the key molecular interactions responsible for their biological effects and for designing next-generation compounds with improved target specificity and reduced off-target effects. Computational methods like molecular docking and molecular dynamics simulations can further complement experimental studies by modeling these interactions in silico. impactfactor.org

Exploration of Novel Non-Biological Applications

While the primary focus of benzimidazole research has been in medicinal chemistry, the unique electronic and structural properties of this heterocyclic system make it a candidate for various non-biological applications. Future investigations should explore the potential of this compound and its derivatives in materials science and other fields.

Potential areas of exploration include:

Organic Electronics: The conjugated π-system of the benzimidazole ring suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.

Corrosion Inhibitors: Benzimidazole derivatives have been shown to act as effective corrosion inhibitors for various metals and alloys due to their ability to adsorb onto the metal surface and form a protective layer.

Sensors: The benzimidazole scaffold can be functionalized to create chemosensors for the detection of specific metal ions or anions. The nitro and hydroxyl groups could serve as binding and signaling units.

Exploring these non-biological applications could lead to the development of novel functional materials with unique properties.

Challenges and Opportunities in Benzimidazole Research

Despite the vast potential of benzimidazole derivatives, several challenges remain that present opportunities for future innovation.

Challenges:

Poor Solubility: Many benzimidazole compounds suffer from low aqueous solubility, which can limit their bioavailability and therapeutic efficacy. ijpsjournal.comiiarjournals.org This is a significant hurdle that needs to be addressed through chemical modification or advanced formulation strategies.

Drug Resistance: The emergence of resistance to existing benzimidazole-based drugs, particularly in antimicrobial and anticancer therapies, necessitates the continuous development of new compounds with novel mechanisms of action. frontiersin.org

Synthetic Complexity: While new synthetic methods are being developed, the synthesis of complex, multi-substituted benzimidazoles can still be challenging and require multi-step procedures. organic-chemistry.org

Opportunities:

Targeted Therapies and Precision Medicine: The versatility of the benzimidazole scaffold makes it an excellent candidate for the development of targeted therapies. nih.gov By designing derivatives that specifically interact with targets overexpressed in certain diseases, it is possible to create more effective and less toxic treatments. researchgate.net

Nanotechnology-Based Drug Delivery: Encapsulating benzimidazole derivatives in nanoparticles or other nanocarriers could overcome issues of poor solubility, improve drug delivery to the target site, and provide controlled release, thereby enhancing therapeutic outcomes.

Green Chemistry: There is an ongoing need to develop more environmentally friendly synthetic methods for benzimidazole synthesis, utilizing greener solvents, catalysts, and energy sources like microwave irradiation. impactfactor.orgeurekaselect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 5-nitro-1H-benzimidazole-2-carbaldehyde with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Subsequent reduction of the aldehyde group using NaBH₄ or LiAlH₄ yields the hydroxymethyl derivative. Key parameters include:

  • Temperature: 80–100°C for condensation.
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., benzyl and nitro group integration).
  • IR : Peaks at ~3350 cm⁻¹ (O-H stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve crystal packing and bond angles, critical for validating stereochemistry .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the benzyl group) be resolved?

  • Approach : Use SHELXL’s PART instruction to model disorder, refine occupancy factors, and apply restraints (e.g., DFIX for bond distances). Validate with Hirshfeld surface analysis to assess intermolecular interactions. Thermal ellipsoid plots help identify dynamic disorder vs. static crystallographic artifacts .

Q. What is the role of the nitro group in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

  • Methodology :

  • In vitro assays : Test nitro-reduction products for antimicrobial activity (e.g., MIC against S. aureus).
  • SAR : Synthesize analogs (e.g., replacing nitro with -CF₃ or -CN) and compare inhibitory effects on target enzymes (e.g., E. coli DNA gyrase).
  • Computational docking : Use AutoDock Vina to predict binding affinities to bacterial topoisomerases. The nitro group’s electron-withdrawing nature may enhance π-stacking with DNA bases .

Q. How do tautomeric equilibria in the benzimidazole core affect molecular docking outcomes?

  • Strategy :

  • Protonation state analysis : Perform pH-dependent NMR to identify dominant tautomers (e.g., N1-H vs. N3-H).
  • Docking protocols : Test both tautomers in molecular dynamics simulations (GROMACS) to assess binding stability. Adjust partial charges in Gaussian-derived electrostatic potential (ESP) files for accuracy .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity due to synthetic impurities?

  • Resolution :

  • HPLC-MS : Quantify purity (>98%) and identify byproducts (e.g., unreacted aldehyde intermediates).
  • Control experiments : Compare activity of purified compound vs. crude product to isolate impurity effects .

Q. Why do crystallographic and computational bond lengths differ for the benzimidazole ring?

  • Analysis :

  • DFT optimization : Compare B3LYP/6-31G(d)-calculated geometries with X-ray data. Discrepancies >0.05 Å suggest crystal packing forces (e.g., hydrogen bonds) distorting the gas-phase structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.